Welcome to the BenchChem Online Store!
molecular formula C12H15NO B8535519 1,3,4,5,6,7-Hexahydro-1-benzazonin-2-one

1,3,4,5,6,7-Hexahydro-1-benzazonin-2-one

Cat. No. B8535519
M. Wt: 189.25 g/mol
InChI Key: NBPVBMINVXYINT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04537885

Procedure details

A solution of 7-acetoxy-1,3,4,5,6,7-hexahydro-1-benzazonin-2-one (7.4 g) in ethanol (250 ml) is hydrogenated at 3 atmospheres at 70° using 10% palladium on charcoal (1.5 g) as catalyst. The catalyst is filtered off and the solvent removed under reduced pressure. The residue is recrystallized to give 1,3,4,5,6,7-hexahydro-1-benzazonin-2-one.
Name
7-acetoxy-1,3,4,5,6,7-hexahydro-1-benzazonin-2-one
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
1.5 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O[CH:5]1[C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=2[NH:11][C:10](=[O:18])[CH2:9][CH2:8][CH2:7][CH2:6]1)(=O)C>C(O)C.[Pd]>[NH:11]1[C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=2[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10]1=[O:18]

Inputs

Step One
Name
7-acetoxy-1,3,4,5,6,7-hexahydro-1-benzazonin-2-one
Quantity
7.4 g
Type
reactant
Smiles
C(C)(=O)OC1CCCCC(NC2=C1C=CC=C2)=O
Step Two
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is hydrogenated at 3 atmospheres at 70°
FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized

Outcomes

Product
Name
Type
product
Smiles
N1C(CCCCCC2=C1C=CC=C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.